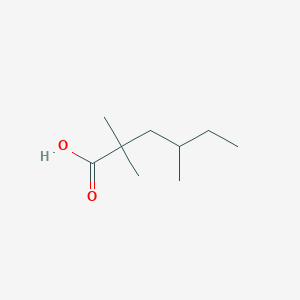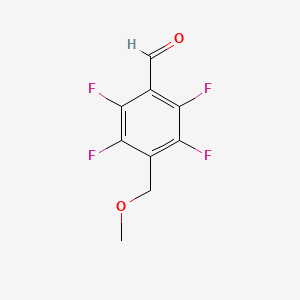
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with four fluorine atoms and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a few hours to complete .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid.
Reduction: Formation of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the methoxymethyl group can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide
Uniqueness
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde is unique due to the combination of fluorine atoms and the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h2H,3H2,1H3 |
InChI Key |
DUQLGLQMFNGNNT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


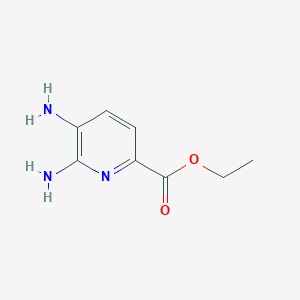
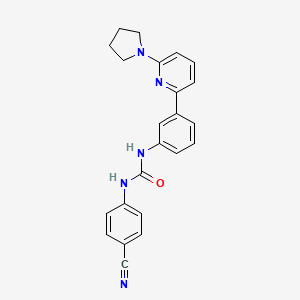
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
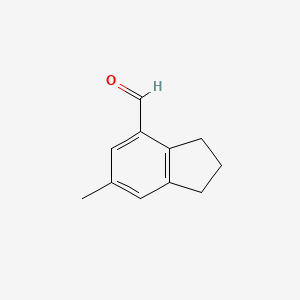
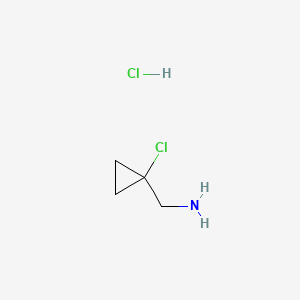
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)




![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
